2-((Benzyloxy)methyl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-5,11H,6-9H2 |
InChI Key |
NGUQFYJWAHUHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The 1,3-dioxolane scaffold is common among analogues, but substituents and stereochemistry significantly influence properties:
Key Observations :
- Steric and Electronic Effects : Methyl groups (e.g., in 2,2-dimethyl derivatives) enhance ring stability but reduce reactivity toward nucleophiles .
- Chirality : Stereoisomers like (4R)- and (S)-configured derivatives exhibit distinct NMR splitting and optical rotation, critical for enantioselective synthesis .
- Functional Group Diversity : Bromine or anthracene substituents (e.g., ) enable cross-coupling reactions or photophysical applications.
Physicochemical and Spectroscopic Comparisons
NMR Data Highlights
- 1H NMR :
- 13C NMR :
Thermal and Solubility Properties
Trends :
- Methyl substitution increases hydrophobicity and thermal stability.
- Bulky substituents (e.g., anthracene) reduce solubility in nonpolar solvents .
Q & A
Q. What are the common synthetic routes for preparing 2-((Benzyloxy)methyl)-1,3-dioxolane derivatives?
Methodological Answer: Synthesis typically involves cyclization reactions or functionalization of pre-existing dioxolane scaffolds. For example:
- Acetal Formation : Reacting aldehydes (e.g., benzyloxy-substituted aldehydes) with diols (e.g., ethylene glycol) under acid catalysis (e.g., p-toluenesulfonic acid) in solvents like benzene or toluene. A Dean-Stark apparatus can remove water to drive the reaction to completion .
- Protecting Group Strategies : The benzyloxy group can be introduced via nucleophilic substitution or benzylation of hydroxyl precursors. For instance, benzyl bromide may react with hydroxyl-containing intermediates in the presence of a base like NaH .
- Optimization Factors : Temperature (reflux conditions), solvent polarity, and catalyst choice (e.g., Brønsted vs. Lewis acids) significantly impact yield and regioselectivity .
Table 1 : Example Reaction Conditions from Literature
| Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3,5-Bis(benzyloxy)benzaldehyde | Ethylene glycol, pTSA·H₂O, benzene, reflux | 99% | |
| Chiral diol intermediates | Benzyl bromide, NaH, THF, 0°C to RT | 85–90% |
Q. How does the electronic and steric environment of the dioxolane ring influence its stability?
Methodological Answer: Stability is governed by:
- Substituent Effects : Electron-donating groups (e.g., benzyloxy) enhance ring stability by reducing electrophilicity at the acetal carbon. Steric hindrance from bulky substituents (e.g., 2,2-dimethyl groups) further stabilizes against hydrolysis .
- Reaction Conditions : Stability under acidic/basic conditions can be tested via kinetic studies. For example, monitor degradation rates using HPLC or NMR in pH-controlled buffers .
- Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at low temperatures (–20°C) to prevent oxidation or moisture ingress .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions at the dioxolane’s methylene position?
Methodological Answer:
- Brominated Analogs : In compounds like 2-(2-bromoethyl)-1,3-dioxolane, the bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can elucidate rate laws and transition states .
- Stereochemical Outcomes : Chiral dioxolanes (e.g., (4R)-isomers) exhibit retention or inversion of configuration depending on the nucleophile’s hardness. X-ray crystallography or circular dichroism (CD) can validate stereochemical integrity .
Q. How can computational chemistry predict reactivity in Diels-Alder reactions involving dioxolane-containing dienes?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals for 2-(furan-2-yl)-1,3-dioxolane and dienophiles (e.g., acrylonitrile) using DFT (e.g., B3LYP/6-31G*). Smaller HOMO-LUMO gaps (e.g., 6.89–7.47 eV) correlate with higher reactivity .
- Transition State Modeling : Locate TS geometries using QM/MM methods to predict regioselectivity and activation energies. Compare with experimental yields from cycloaddition reactions .
Q. What strategies improve enantiomeric purity in chiral dioxolane derivatives for pharmaceutical applications?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to induce asymmetry during dioxolane formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to selectively transform one enantiomer while racemizing the other. For example, Pd-catalyzed asymmetric allylic alkylation .
- Case Study : (4R)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane achieved 98% ee using a lipase-mediated kinetic resolution, validated by X-ray crystallography .
Data Contradictions and Resolutions
- Synthetic Yields : While some methods report >95% yields (e.g., Dean-Stark azeotropic distillation ), others achieve 70–80% due to competing side reactions (e.g., over-benzylation). Resolution involves optimizing stoichiometry and reaction time .
- Biological Activity : Brominated dioxolanes show antimicrobial activity in vitro , but conflicting data exist for non-brominated analogs. Resolve by standardizing assay conditions (e.g., MIC testing against Gram+/Gram– strains) .
Key Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Handle brominated derivatives in fume hoods due to volatility .
- Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration or licensed hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
